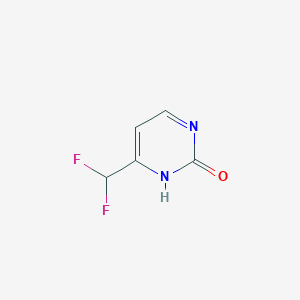
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide, also known as GW501516 or Cardarine, is a synthetic compound that was developed in the 1990s as a potential treatment for metabolic and cardiovascular diseases. It belongs to a class of drugs called selective androgen receptor modulators (SARMs), which are known for their ability to selectively target androgen receptors in different tissues.
Mecanismo De Acción
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor plays a key role in regulating lipid and glucose metabolism, as well as mitochondrial biogenesis and oxidative metabolism. Activation of PPARδ by N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide leads to increased fatty acid oxidation and glucose uptake, which can improve metabolic function and reduce the risk of cardiovascular disease.
Biochemical and Physiological Effects:
Studies have shown that N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide can improve insulin sensitivity, reduce blood glucose and triglyceride levels, and increase HDL cholesterol levels in animal models of obesity and diabetes. It has also been shown to improve exercise endurance and muscle fiber composition in mice and rats. However, the long-term effects of N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide on human health are still unclear and require further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide in lab experiments is its ability to selectively target PPARδ receptors, which can provide insights into the role of this receptor in various physiological processes. However, one limitation is that its effects may vary depending on the dose, duration, and route of administration used in different studies.
Direcciones Futuras
Future research on N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide could focus on its potential use in treating other metabolic and cardiovascular diseases, as well as its potential effects on cancer and aging. It could also investigate the safety and efficacy of using N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide in humans, as well as its potential interactions with other drugs and supplements. Overall, N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide remains a promising compound for scientific research, but further studies are needed to fully understand its potential benefits and risks.
Métodos De Síntesis
The synthesis of N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide involves the reaction of 4-(2-fluorophenoxy)butanoic acid with cyanobutylamine in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting amide product is then purified by column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide has been extensively studied for its potential use in treating various metabolic and cardiovascular diseases, including obesity, diabetes, dyslipidemia, and atherosclerosis. It has also been investigated for its potential use in enhancing athletic performance and endurance.
Propiedades
IUPAC Name |
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O2/c1-2-6-12(11-17)18-15(19)9-5-10-20-14-8-4-3-7-13(14)16/h3-4,7-8,12H,2,5-6,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZDLIRTTGSMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-4-(2-fluorophenoxy)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


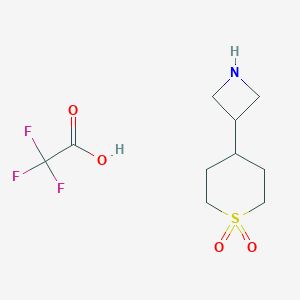
![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)
![[4-(2-Phenylethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2913768.png)
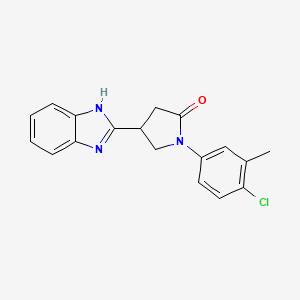

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)
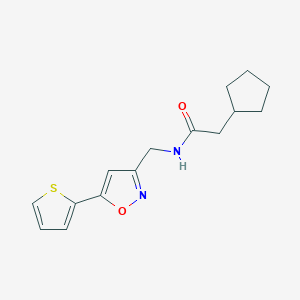
![N-(2,5-dimethoxyphenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2913775.png)
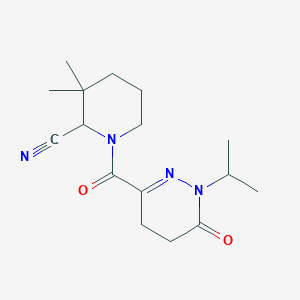
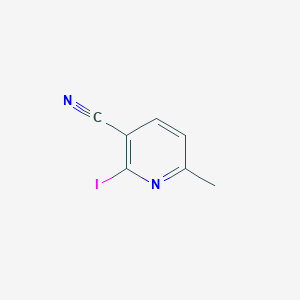
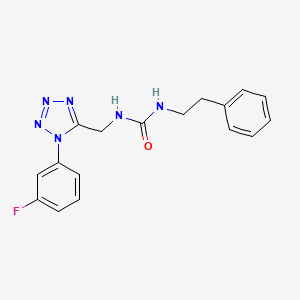
![2-(2,4-dimethylphenyl)-7-(3-methoxyphenyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B2913780.png)
